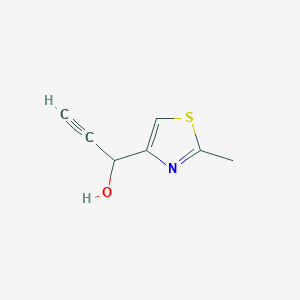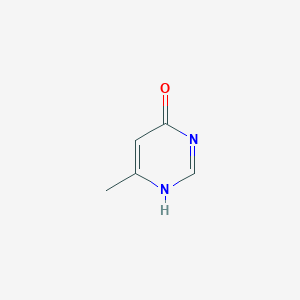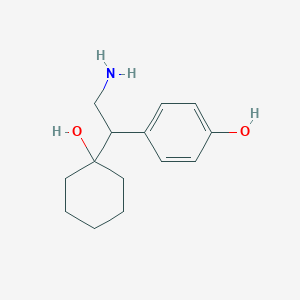
2-氨基-4-(4-氟苯基)-6-异丙基嘧啶-5-羧酸甲酯
描述
科学研究应用
Medicinal Chemistry: PROTAC Development
This compound has been utilized in the design of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a novel technology that aims to modify proteins of interest through targeted degradation. Specifically, it has been designed to act as a selective degrader of histone deacetylase-3 (HDAC3) , which is implicated in gene expression regulation and cell proliferation. Although the compound did not show degradation for the targeted HDACs, it represents a significant step in the development of new therapeutic agents.
Anticancer Drug Discovery
The pyrimidine scaffold, to which this compound belongs, is a key feature in many anticancer drugs . Research has shown that similar structures exhibit potent and selective inhibitory activity against various human cancer cell lines. This compound could serve as a starting point for the development of new anticancer agents, given its structural relevance.
Pharmacology: HDAC Inhibition
In pharmacological studies, the compound has shown an IC50 of 3.4 µM against HDAC3 in vitro . HDAC inhibitors are a class of compounds that have potential therapeutic applications in cancer treatment. The inhibition of HDAC3 can lead to the modulation of gene expression, which is a promising strategy for cancer therapy.
Chemical Research: Synthetic Pathway Exploration
The compound’s synthetic pathway has been explored for the development of new chemical processes . It serves as an intermediate in the synthesis of various chemical entities, which can be further modified for diverse applications in chemical research, including material science and organic synthesis.
Industrial Processes: Pharmaceutical Manufacturing
This compound is used in the manufacturing process of pharmaceuticals, particularly those involved in the treatment of hypercholesterolemia and hyperlipoproteinemia . Its role as an intermediate in the synthesis of active pharmaceutical ingredients highlights its industrial significance.
Environmental Science: Safety and Handling
Safety data sheets for similar compounds indicate the importance of proper handling and storage due to their chemical properties . This compound’s environmental impact and safety protocols are crucial for laboratory and industrial settings, ensuring safe and sustainable research practices.
安全和危害
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended for use only in laboratory settings and is advised against food, drug, pesticide, or biocidal product use .
未来方向
The development of anticancer drug resistance significantly restricts the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects, is desirable . The 2-aminothiazole scaffold, which is a fundamental part of some clinically applied anticancer drugs, has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This information could be useful for future innovations .
作用机制
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have a broad range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Mode of Action
It can be inferred from the general properties of pyrimidine derivatives that they likely interact with their targets by binding to specific receptors or enzymes, thereby modulating their activity .
Biochemical Pathways
Given the broad range of pharmacological effects of pyrimidine derivatives, it is likely that multiple pathways are affected .
Result of Action
Given the broad range of pharmacological effects of pyrimidine derivatives, it is likely that the compound has multiple effects at the molecular and cellular level .
属性
IUPAC Name |
methyl 2-amino-4-(4-fluorophenyl)-6-propan-2-ylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-8(2)12-11(14(20)21-3)13(19-15(17)18-12)9-4-6-10(16)7-5-9/h4-8H,1-3H3,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYXELUYVYVDAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C(=O)OC)C2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801142586 | |
| Record name | Methyl 2-amino-4-(4-fluorophenyl)-6-(1-methylethyl)-5-pyrimidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801142586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-(4-fluorophenyl)-6-isopropylpyrimidine-5-carboxylate | |
CAS RN |
160009-37-0 | |
| Record name | Methyl 2-amino-4-(4-fluorophenyl)-6-(1-methylethyl)-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160009-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-4-(4-fluorophenyl)-6-(1-methylethyl)-5-pyrimidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801142586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Methyl 2-[(2E)-2-buten-1-ylamino]benzoate](/img/structure/B128133.png)


![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B128139.png)


